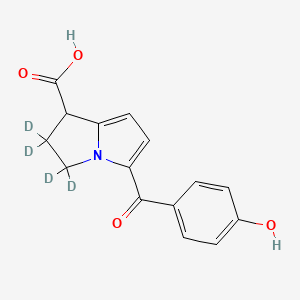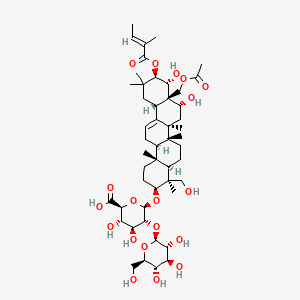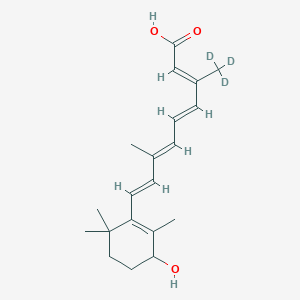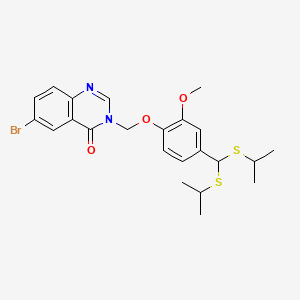
Antiviral agent 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 6 is a broad-spectrum antiviral compound that has shown significant efficacy against a variety of viral pathogens It is part of a class of compounds designed to inhibit viral replication and prevent the spread of infections
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 6 involves several key steps. The process typically begins with the preparation of a suitable heterocyclic core, followed by functionalization to introduce antiviral activity. Common synthetic routes include:
Step 1: Formation of the heterocyclic core through cyclization reactions.
Step 2: Functionalization of the core with antiviral moieties using nucleophilic substitution reactions.
Step 3: Purification and isolation of the final product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Optimized to maximize yield.
Catalysts and Reagents: Selection of cost-effective and efficient catalysts.
Purification Techniques: Use of advanced chromatography and crystallization methods to achieve high purity.
化学反応の分析
Types of Reactions: Antiviral agent 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include derivatives with enhanced antiviral activity or modified pharmacokinetic properties.
科学的研究の応用
Antiviral agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex antiviral compounds.
Biology: Studied for its effects on viral replication and host cell interactions.
Medicine: Investigated as a potential treatment for viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials.
作用機序
The mechanism of action of antiviral agent 6 involves inhibition of viral replication. It targets specific viral enzymes and proteins essential for the viral life cycle. Key molecular targets include:
Viral Polymerases: Inhibition of viral RNA or DNA polymerases, preventing genome replication.
Proteases: Inhibition of viral proteases, blocking the maturation of viral proteins.
Entry Inhibitors: Preventing the virus from entering host cells by blocking receptor binding.
類似化合物との比較
Antiviral agent 6 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Remdesivir, Favipiravir, Ribavirin.
Uniqueness: this compound has a broader spectrum of activity and higher potency against certain viral strains compared to its counterparts. It also exhibits a unique mechanism of action that targets multiple stages of the viral life cycle.
特性
分子式 |
C23H27BrN2O3S2 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC名 |
3-[[4-[bis(propan-2-ylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-bromoquinazolin-4-one |
InChI |
InChI=1S/C23H27BrN2O3S2/c1-14(2)30-23(31-15(3)4)16-6-9-20(21(10-16)28-5)29-13-26-12-25-19-8-7-17(24)11-18(19)22(26)27/h6-12,14-15,23H,13H2,1-5H3 |
InChIキー |
VFFBQTINDMCMDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC(C1=CC(=C(C=C1)OCN2C=NC3=C(C2=O)C=C(C=C3)Br)OC)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)

![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
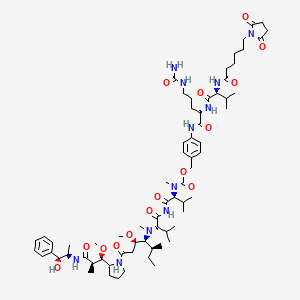
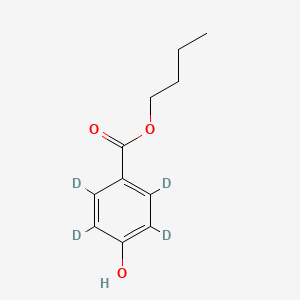
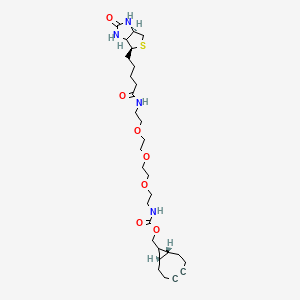
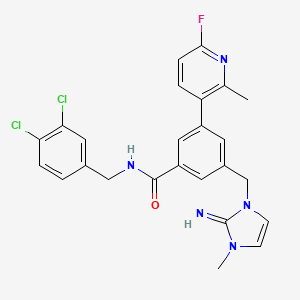
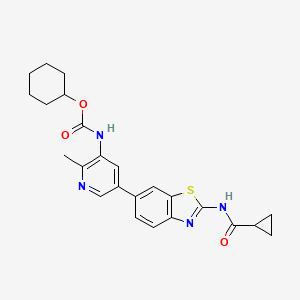
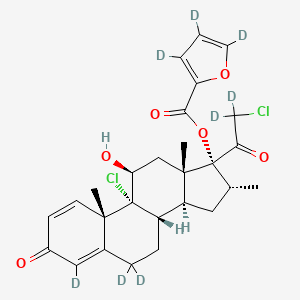
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
